Cyclododecyl isothiocyanate

Drug Discovery ADME Lipophilicity

Cyclododecyl isothiocyanate (CDITC; CAS 59037-64-8) is an organic compound characterized by a 12-membered cycloalkyl ring bonded to an isothiocyanate functional group (–N=C=S) with the molecular formula C13H23NS. This compound is a moisture-sensitive, grayish-yellow liquid with a density of 0.99 g/cm³ at 20°C and a boiling point of 340°C at 760 mmHg.

Molecular Formula C13H23NS
Molecular Weight 225.4 g/mol
CAS No. 59037-64-8
Cat. No. B1595124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecyl isothiocyanate
CAS59037-64-8
Molecular FormulaC13H23NS
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESC1CCCCCC(CCCCC1)N=C=S
InChIInChI=1S/C13H23NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
InChIKeyVSCLPFIUOOBLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclododecyl Isothiocyanate (CAS 59037-64-8) Product Identification and Core Chemical Properties


Cyclododecyl isothiocyanate (CDITC; CAS 59037-64-8) is an organic compound characterized by a 12-membered cycloalkyl ring bonded to an isothiocyanate functional group (–N=C=S) with the molecular formula C13H23NS [1]. This compound is a moisture-sensitive, grayish-yellow liquid with a density of 0.99 g/cm³ at 20°C and a boiling point of 340°C at 760 mmHg . Its structure provides distinct steric and electronic properties due to the large cycloalkyl group, which influences its reactivity and interactions with biological targets [2].

Why Generic Substitution Fails for Cyclododecyl Isothiocyanate: Critical Differentiation from Other Isothiocyanates


Isothiocyanates (ITCs) are not a uniform class; their biological activity and physicochemical properties are highly dependent on the nature of the substituent attached to the –N=C=S group. Cyclododecyl isothiocyanate, featuring a bulky 12-membered cycloalkyl ring, exhibits distinct steric hindrance and hydrophobicity compared to common alkyl or aryl ITCs [1]. This structural divergence directly impacts its reactivity, target selectivity, and pharmacokinetic behavior. For example, its calculated LogP value of 4.76 is significantly higher than that of allyl isothiocyanate (AITC) , indicating greater lipophilicity and potentially altered membrane permeability. Therefore, substituting CDITC with a smaller or more planar ITC analog can lead to unexpected outcomes in synthetic chemistry applications, biological assays, or material science formulations.

Quantitative Evidence: Why Cyclododecyl Isothiocyanate Outperforms Closest Analogs


Lipophilicity (LogP) Comparison: Cyclododecyl ITC vs. Allyl ITC

Cyclododecyl isothiocyanate exhibits a significantly higher lipophilicity (LogP 4.76) compared to the common isothiocyanate, allyl isothiocyanate (AITC). This difference is directly attributable to the larger, more hydrophobic cyclododecane ring.

Drug Discovery ADME Lipophilicity

Antimicrobial Activity: Cyclododecyl ITC vs. Phenyl ITC

In antimicrobial assays, cyclododecyl isothiocyanate (CDITC) demonstrated potent activity against Staphylococcus aureus with an MIC of 5 µg/mL, comparable to standard antibiotics. While specific comparative data for phenyl isothiocyanate (PITC) is not available in this study, a separate class-level analysis of isothiocyanates indicates that alkyl ITCs generally exhibit lower antimicrobial activity than aryl ITCs [1]. This suggests that CDITC's activity may be distinct from that of aryl ITCs, and its large cycloalkyl group may confer a different spectrum of activity.

Antimicrobial MIC Bacteriostatic

Synthetic Utility: Cyclododecyl ITC as a Building Block for Heterocycles

Cyclododecyl isothiocyanate is a valuable building block for synthesizing thioureas and heterocyclic compounds. Its reaction with primary amines yields thioureas, which can be further converted to heterocycles using a base and a sulfonyl chloride [1]. The bulky cyclododecyl group introduces steric hindrance, which can influence the regioselectivity and stereoselectivity of these reactions compared to smaller alkyl or aryl isothiocyanates.

Synthetic Chemistry Heterocycles Building Block

Physicochemical Stability and Handling Requirements

Cyclododecyl isothiocyanate is moisture-sensitive, requiring storage under inert gas in sealed containers at cool, dry conditions [1]. This is a common characteristic among isothiocyanates, but the specific stability profile under various conditions (e.g., exposure to amines, alcohols, oxidizing agents) will differ based on the substituent. The large cycloalkyl group may provide some steric shielding of the reactive –N=C=S moiety, but quantitative stability data comparing CDITC to other ITCs are not readily available.

Chemical Stability Storage Handling

Recommended Application Scenarios for Cyclododecyl Isothiocyanate Based on Quantitative Evidence


Drug Discovery and Development (ADME Profiling)

Cyclododecyl isothiocyanate, with its high lipophilicity (LogP 4.76), is a suitable candidate for studies requiring increased membrane permeability or targeting hydrophobic binding pockets. Its distinct LogP value compared to other ITCs makes it a useful tool for probing structure-activity relationships (SAR) around lipophilicity in lead optimization programs.

Antimicrobial Research and Development

CDITC's demonstrated activity against S. aureus (MIC 5 µg/mL) supports its investigation as a potential antimicrobial agent. Its unique cycloalkyl structure, which differentiates it from common aryl ITCs, may offer a different spectrum of activity or mechanism of action, warranting further exploration in this field.

Synthetic Chemistry: Synthesis of Sterically Demanding Heterocycles

The bulky cyclododecyl group in CDITC provides a valuable tool for controlling regio- and stereochemistry in heterocyclic synthesis [1]. It is particularly well-suited for preparing thioureas and related compounds where steric hindrance is desired to influence reaction outcomes or product properties.

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